3a,7b,12b-Trihydroxy-5b-cholanoic acid
Overview
Description
“3a,7b,12b-Trihydroxy-5b-cholanoic acid” is a molecular entity capable of donating a hydron to an acceptor . It has a molecular formula of C24H40O5 and an average mass of 408.571 Da .
Synthesis Analysis
The synthesis of this compound involves several steps . The principal reactions involved are stereoselective remote-hydroxylation of methyl ursodeoxycholate diacetate with dimethyldioxirane, site-selective protection at C-3 by tert-butyldimethylsilylation of the resulting 3a,7a,14a-trihydroxy ester, oxidation of the diol with pyridinium dichromate adsorbed on activated alumina, stereoselective reduction of the 7-ketone with zinc borohydride, and cleavage of the protecting group at C-3 with p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by 11 defined stereocentres . The InChI string representation of its structure is provided in the CHEBI database .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 583.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . It also has an enthalpy of vaporization of 100.2±6.0 kJ/mol and a flash point of 321.0±26.6 °C .Scientific Research Applications
Synthesis and Analysis :
- Synthesis of Derivatives : A study focused on synthesizing derivatives of chenodeoxycholic acid (CDCA), closely related to 3α,7β,12β-Trihydroxy-5β-cholanoic acid, for potential use in metabolic studies (Bai, Barnes, & Dias, 2009).
Spectroscopy and Structural Analysis :
- NMR Spectroscopy : Research has been conducted on the complete 1H nuclear magnetic resonance assignments for common hydroxylated bile acids, including 3α,7β,12β-Trihydroxy-5β-cholanoic acid, which is useful for understanding their structural and functional properties (Waterhous, Barnes, & Muccio, 1985).
Metabolism and Excretion Studies :
- Characterization in Human Feces : Studies have identified various trisubstituted cholanoic acids in human feces, which helps in understanding the metabolism and excretion of bile acids (Eneroth, Gordon, & Sjövall, 1966).
- Excretion in Infants with Biliary Atresia : Research on infants with biliary atresia revealed the excretion of related compounds, contributing to our understanding of bile acid metabolism in pathological conditions (Makino, Sjövall, Norman, & Strandvik, 1971).
Chemical Transformations and Synthesis :
- Polymer-bound Steroids : A study involved attaching bile acids, including 3α,7β,12β-Trihydroxy-5β-cholanoic acid, to polymers, exploring their potential applications in chemistry (Blossey, Cannon, Ford, Periyasamy, & Mohanraj, 1990).
Enzymatic Synthesis :
- One-Pot Multienzymatic Synthesis : Research has been conducted on the one-pot enzymatic synthesis of bile acid derivatives, which is significant for producing medically relevant bile acids (Monti, Ferrandi, Zanellato, Hua, Polentini, Carrea, & Riva, 2009).
Metabolic Pathways and Enzyme Systems :
- Novel Enzyme System in Red Blood Cells : A study identifying a new enzyme system in human red blood cells for the reduction of 3-oxo bile acids, which includes derivatives of 3α,7β,12β-Trihydroxy-5β-cholanoic acid, contributes to the understanding of bile acid metabolism (Goto, Miura, Ando, Yamato, Ikegawa, Nambara, & Makino, 1996).
Physicochemical Properties :
- Bile Acid-Piperazine Diamides : Research into novel steroidal templates, including derivatives of 3α,7β,12β-Trihydroxy-5β-cholanoic acid, explores their potential in creating supramolecular hosts, which could have implications in pharmaceutical and material sciences (Tamminen, Kolehmainen, Haapala, & Linnanto, 2000).
properties
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-BJOVICNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228368 | |
Record name | (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3a,7b,12b-Trihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
81938-67-2 | |
Record name | (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81938-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,7b,12b-Trihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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